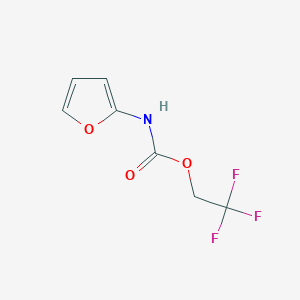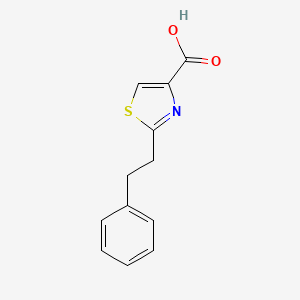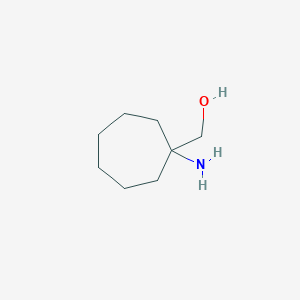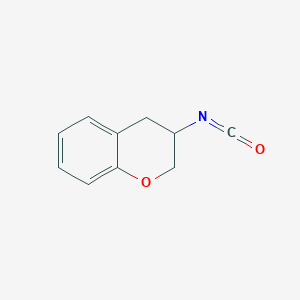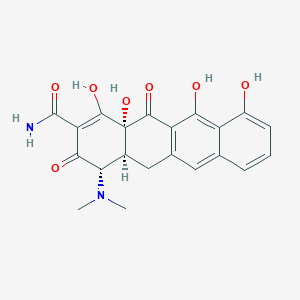
脱甲基四环素脱水物
描述
Anhydro-6-demethyltetracycline is a derivative of the tetracycline class of antibiotics. Tetracyclines are broad-spectrum antibiotics known for their effectiveness against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . Anhydro-6-demethyltetracycline is characterized by the absence of a hydroxyl group at the sixth position and the presence of an anhydro group, which distinguishes it from other tetracyclines.
科学研究应用
Anhydro-6-demethyltetracycline has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical reactivity and structural modifications of tetracyclines.
Biology: The compound is used in research to understand the mechanisms of antibiotic resistance and the interaction of tetracyclines with bacterial ribosomes.
Medicine: Anhydro-6-demethyltetracycline is investigated for its potential use in treating bacterial infections, especially those resistant to other tetracyclines.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control processes
作用机制
Target of Action
Anhydro-6-demethyltetracycline, like other tetracyclines, primarily targets bacterial ribosomes . The ribosome is a crucial component of the bacterial protein synthesis machinery. Tetracyclines bind to the 30S and 50S ribosomal subunits, which are essential for protein synthesis .
Mode of Action
The mode of action of Anhydro-6-demethyltetracycline involves inhibiting bacterial protein synthesis. It binds reversibly to the 30S and 50S ribosomal subunits, preventing the aminoacyl tRNA from binding to the A site of the ribosome . This interaction impairs protein synthesis, inhibiting cell growth .
Biochemical Pathways
Tetracyclines, including Anhydro-6-demethyltetracycline, are derived from the polyketide biosynthesis pathway . This pathway involves the construction of complex organic compounds from simple precursors, leading to a wide variety of structures and functions. The inhibition of protein synthesis by tetracyclines affects various biochemical pathways in bacteria, disrupting their normal functions .
Pharmacokinetics
The pharmacokinetics of tetracyclines, including Anhydro-6-demethyltetracycline, are complex and can vary significantly between different compounds . Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the bioavailability of these compounds.
Result of Action
The primary result of Anhydro-6-demethyltetracycline’s action is the inhibition of bacterial growth. By preventing protein synthesis, the compound disrupts essential cellular processes, leading to a bacteriostatic effect . This means it inhibits the growth and reproduction of bacteria, rather than killing them directly .
Action Environment
The action of Anhydro-6-demethyltetracycline, like other tetracyclines, can be influenced by various environmental factors. For instance, the presence of tetracycline-resistant pathogens can limit the effectiveness of these agents . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
Anhydro-6-demethyltetracycline plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis . This compound also interacts with various enzymes and proteins, including ribosomal protection proteins and efflux transporters, which can influence its efficacy and resistance mechanisms . The nature of these interactions is primarily based on the binding affinity of anhydro-6-demethyltetracycline to the ribosomal RNA and its ability to evade bacterial resistance mechanisms .
Cellular Effects
Anhydro-6-demethyltetracycline affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, it can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, anhydro-6-demethyltetracycline has been shown to modulate the expression of genes involved in inflammatory responses and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of anhydro-6-demethyltetracycline involves its binding to the 30S ribosomal subunit, where it inhibits the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This binding prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . Additionally, anhydro-6-demethyltetracycline can inhibit the activity of tetracycline destructases, enzymes that degrade tetracycline antibiotics, thereby enhancing its efficacy . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anhydro-6-demethyltetracycline can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, anhydro-6-demethyltetracycline can degrade into inactive forms, reducing its efficacy . Long-term studies have shown that prolonged exposure to anhydro-6-demethyltetracycline can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of anhydro-6-demethyltetracycline vary with different dosages in animal models. At low doses, it can effectively inhibit bacterial growth without causing significant toxicity . At high doses, anhydro-6-demethyltetracycline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the efficacy of the compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
Anhydro-6-demethyltetracycline is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism . The metabolic products of anhydro-6-demethyltetracycline can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of anhydro-6-demethyltetracycline within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and other cellular compartments . The distribution of anhydro-6-demethyltetracycline within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
Anhydro-6-demethyltetracycline is localized in various subcellular compartments, including the cytoplasm, mitochondria, and ribosomes . Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . Targeting signals and post-translational modifications play a role in directing anhydro-6-demethyltetracycline to specific organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anhydro-6-demethyltetracycline typically involves the chemical modification of tetracycline or its derivatives. One common method includes the dehydration of 6-demethyltetracycline under acidic conditions to form the anhydro compound . The reaction conditions often involve the use of strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of anhydro-6-demethyltetracycline may involve fermentation processes using specific strains of Streptomyces bacteria, followed by chemical modification. The fermentation process produces 6-demethyltetracycline, which is then chemically dehydrated to form anhydro-6-demethyltetracycline .
化学反应分析
Types of Reactions: Anhydro-6-demethyltetracycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the tetracycline nucleus.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various tetracycline derivatives with modified antibacterial properties and pharmacokinetic profiles .
相似化合物的比较
Tetracycline: The parent compound with a hydroxyl group at the sixth position.
6-demethyltetracycline: Lacks the hydroxyl group at the sixth position but does not have the anhydro group.
Doxycycline: A tetracycline derivative with a modified structure that enhances its pharmacokinetic properties
Uniqueness: Anhydro-6-demethyltetracycline is unique due to its anhydro group, which alters its chemical reactivity and potentially its antibacterial activity. This modification can lead to differences in how the compound interacts with bacterial ribosomes and its overall effectiveness against resistant bacterial strains .
属性
IUPAC Name |
(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-6,10,15,24-25,28,30H,7H2,1-2H3,(H2,22,29)/t10-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMODNONNZFRNH-QYAMTVPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873774 | |
| Record name | Anhydro-6-demethyltetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4496-85-9 | |
| Record name | Anhydrotetracycline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anhydro-6-demethyltetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)
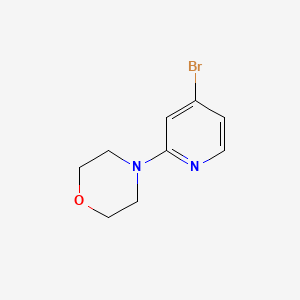
amine hydrochloride](/img/structure/B1373761.png)
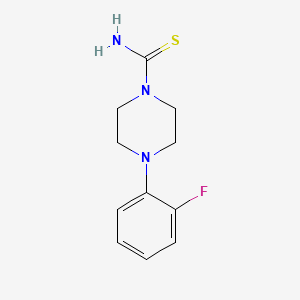
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
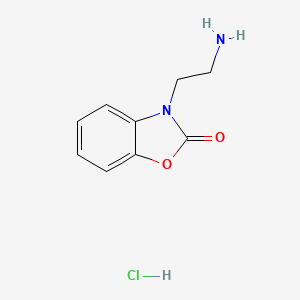
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
amine](/img/structure/B1373773.png)
